4-(4-Fluorophenyl)-5-(2-morpholinoethyl)-2-pyrimidinamine
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Overview
Description
4-(4-Fluorophenyl)-5-(2-morpholinoethyl)-2-pyrimidinamine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a fluorophenyl group and a morpholinoethyl group, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-5-(2-morpholinoethyl)-2-pyrimidinamine typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the pyrimidine ring. The morpholinoethyl group is introduced through a nucleophilic substitution reaction using morpholine and an appropriate alkylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-5-(2-morpholinoethyl)-2-pyrimidinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinoethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Morpholine in the presence of an alkylating agent like ethyl bromide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
4-(4-Fluorophenyl)-5-(2-morpholinoethyl)-2-pyrimidinamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-5-(2-morpholinoethyl)-2-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the morpholinoethyl group may influence its solubility and bioavailability. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Phenyl-6-(4-fluorophenyl)-2-(2-morpholinoethyl)pyridazin-3(2H)-one
- N1-(4-fluorophenyl)-2-(2-morpholinoethyl)piperidine-1-carbothioamide
- N-[3-(4-fluorophenyl)-3-oxopropyl]-N’-(2-morpholinoethyl)urea
Uniqueness
4-(4-Fluorophenyl)-5-(2-morpholinoethyl)-2-pyrimidinamine stands out due to its specific substitution pattern on the pyrimidine ring, which imparts unique chemical and biological properties. Its combination of a fluorophenyl group and a morpholinoethyl group makes it particularly interesting for medicinal chemistry applications, offering potential advantages in terms of binding affinity and pharmacokinetic properties.
Properties
IUPAC Name |
4-(4-fluorophenyl)-5-(2-morpholin-4-ylethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O/c17-14-3-1-12(2-4-14)15-13(11-19-16(18)20-15)5-6-21-7-9-22-10-8-21/h1-4,11H,5-10H2,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJVOWRGTDRVHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC2=CN=C(N=C2C3=CC=C(C=C3)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24819028 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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